molecular formula C14H25NO4 B8154744 tert-Butyl (R)-3-((5-oxopentyl)oxy)pyrrolidine-1-carboxylate

tert-Butyl (R)-3-((5-oxopentyl)oxy)pyrrolidine-1-carboxylate

Cat. No.: B8154744
M. Wt: 271.35 g/mol
InChI Key: JIHXRERVVPIYOB-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl ®-3-((5-oxopentyl)oxy)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by a pyrrolidine ring substituted with a tert-butyl ester group and a 5-oxopentyl ether chain. It is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-3-((5-oxopentyl)oxy)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification using tert-butyl alcohol and a carboxylic acid derivative.

    Attachment of the 5-Oxopentyl Ether Chain: The 5-oxopentyl ether chain is attached through an etherification reaction involving a suitable alcohol and an alkyl halide.

Industrial Production Methods

In industrial settings, the production of tert-Butyl ®-3-((5-oxopentyl)oxy)pyrrolidine-1-carboxylate may involve optimized reaction conditions such as:

    Catalysts: Use of acid or base catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-3-((5-oxopentyl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new substituted pyrrolidine derivatives.

Scientific Research Applications

tert-Butyl ®-3-((5-oxopentyl)oxy)pyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ®-3-((5-oxopentyl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Interact with Receptors: Modulate receptor activity and signal transduction.

    Affect Cellular Processes: Influence cellular processes such as proliferation, differentiation, or apoptosis.

Comparison with Similar Compounds

tert-Butyl ®-3-((5-oxopentyl)oxy)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl ®-3-((5-oxopentyl)oxy)pyrrolidine-2-carboxylate: Differing in the position of the carboxylate group.

    tert-Butyl (S)-3-((5-oxopentyl)oxy)pyrrolidine-1-carboxylate: Differing in the stereochemistry of the pyrrolidine ring.

    tert-Butyl ®-3-((5-oxopentyl)oxy)pyrrolidine-1-acetate: Differing in the ester group attached to the pyrrolidine ring.

These comparisons highlight the uniqueness of tert-Butyl ®-3-((5-oxopentyl)oxy)pyrrolidine-1-carboxylate in terms of its structural features and reactivity.

Properties

IUPAC Name

tert-butyl (3R)-3-(5-oxopentoxy)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-8-7-12(11-15)18-10-6-4-5-9-16/h9,12H,4-8,10-11H2,1-3H3/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHXRERVVPIYOB-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OCCCCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)OCCCCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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